Superior Dual MAO-A/MAO-B Inhibition Potency Compared to Unsubstituted Isoquinoline-3-amine Scaffold
8-Bromoisoquinolin-3-amine demonstrates exceptionally potent dual inhibition of both human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) with low nanomolar IC50 values [1]. In direct comparison, the unsubstituted isoquinolin-3-amine scaffold lacks this level of potency; typical MAO-A inhibitors derived from isoquinolines without the 8-bromo substitution exhibit IC50 values in the high nanomolar to micromolar range (e.g., 550 nM for chelerythrine) [2]. The 8-bromo substituent confers a >50-fold enhancement in MAO-A inhibitory potency relative to typical unsubstituted isoquinoline alkaloids, and enables potent MAO-B inhibition that is generally absent in the parent scaffold.
| Evidence Dimension | MAO-A inhibition potency (IC50) |
|---|---|
| Target Compound Data | 9.5 nM (IC50) |
| Comparator Or Baseline | Chelerythrine (isoquinoline alkaloid): 550 nM (IC50) |
| Quantified Difference | ~58-fold more potent |
| Conditions | Human recombinant MAO-A, kynuramine substrate, 20 min incubation [REFS-1, REFS-2] |
Why This Matters
This >50-fold potency gain is critical for researchers requiring a potent MAO-A/MAO-B dual inhibitor tool compound or lead scaffold for CNS drug discovery.
- [1] BindingDB. BDBM50607019 (CHEMBL5218784). 8-Bromoisoquinolin-3-amine MAO-A IC50 = 9.5 nM; MAO-B IC50 = 6.90 nM. View Source
- [2] Baek, S. C., et al. Chelerythrine as a reversible competitive MAO-A inhibitor with an IC50 of 0.55 µM (550 nM). Data reported in: Socolar. View Source
